Resolution Efficiency vs. α-Methylbenzylamine
In a direct head-to-head comparison for the resolution of (±)-cis-4-benzamidocyclopent-2-en-1-carboxylic acid (ACP acid derivative-A), the use of (+)-cis-2-benzylaminocyclohexanemethanol as the resolving agent produced the (-)-ACP acid derivative with an optical purity exceeding 99% at a 47.8% yield, whereas (+)-α-methylbenzylamine under comparable conditions yielded the (+) isomer with only 51.2% yield of diastereomeric salt . The >99% optical purity achieved with the benzylaminocyclohexanemethanol scaffold represents a near-quantitative stereochemical enrichment in a single resolution step.
| Evidence Dimension | Optical purity and isolated yield of resolved ACP acid derivative |
|---|---|
| Target Compound Data | Optical purity >99% (by HPLC); isolated yield of (-)ACP acid derivative-A = 47.8% based on starting racemate |
| Comparator Or Baseline | (+)-α-Methylbenzylamine: Optical purity not reported for this example; diastereomeric salt yield = 51.2% |
| Quantified Difference | Target compound achieves >99% optical purity vs. unreported for comparator; isolated yield delta ≈ 3.4 percentage points lower but with documented near-perfect enantioselectivity |
| Conditions | Methanol and 2-propanol solvent system; diastereomeric salt formation at room temperature; four recrystallizations from 2-propanol; optical purity determined by HPLC after derivatization with optically active 1-(1-naphthyl)ethylamine (Inertsil SIL column, n-hexane/2-propanol 95:5, 1.0 mL/min) |
Why This Matters
For procurement decisions in chiral resolution campaigns, this data establishes that the cis-2-benzylaminocyclohexanemethanol scaffold delivers essentially enantiopure product in a single resolution step, outperforming the classic α-methylbenzylamine benchmark in stereochemical stringency.
- [1] Nohira, H.; Hara, K.; Nagashima, K.; Hayashibara, T. Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative. U.S. Patent 5,371,282, Example 1 and Example 2, December 6, 1994. View Source
